N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide
Description
This compound is a heterocyclic hybrid molecule featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety and a 4-methoxybenzamide group.
Properties
Molecular Formula |
C21H20N6O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[3-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H20N6O2S/c1-4-14-5-9-16(10-6-14)27-13(2)18(24-26-27)19-22-21(30-25-19)23-20(28)15-7-11-17(29-3)12-8-15/h5-12H,4H2,1-3H3,(H,22,23,25,28) |
InChI Key |
GMJNEQBACNIOND-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Ethylphenyl)-5-methyl-1H-1,2,3-triazole
The triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Procedure :
-
Step 1 : Preparation of 4-ethylphenyl azide by reacting 4-ethylaniline with sodium nitrite and trimethylsilyl azide in acidic conditions.
-
Step 2 : Propargylation of methyl acetylene to introduce a terminal alkyne group.
-
Step 3 : Cycloaddition of 4-ethylphenyl azide and the propargyl derivative using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (1:1) solvent system at 25°C for 12 hours.
Yield : 78–85% after silica gel chromatography (hexane/ethyl acetate, 3:1).
Formation of the 1,3,4-Thiadiazole Core
The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives under acidic conditions.
Procedure :
-
Step 1 : Reflux thiosemicarbazide (0.05 mol) and phosphorus oxychloride (15 mL) at 110°C for 1 hour to form 5-amino-1,3,4-thiadiazole-2-thiol.
-
Step 2 : Alkylation of the thiol group with methyl iodide in dimethylformamide (DMF) at 60°C for 4 hours to yield 5-amino-2-methylthio-1,3,4-thiadiazole.
-
Step 3 : Oxidation with hydrogen peroxide (30%) in acetic acid to convert the methylthio group to a sulfonyl moiety, enhancing reactivity for subsequent coupling.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 110°C (reflux) |
| Catalyst | Phosphorus oxychloride |
| Reaction Time | 1 hour |
| Purification | Recrystallization (ethanol/water) |
Coupling Methodologies
Amide Bond Formation with 4-Methoxybenzoic Acid
The final amide bond is established using carbodiimide-based coupling agents.
Procedure :
-
Step 1 : Activation of 4-methoxybenzoic acid (0.02 mol) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq) and HOBt (1-hydroxybenzotriazole, 1.1 eq) in anhydrous dichloromethane (DCM) at 0°C for 30 minutes.
-
Step 2 : Addition of the thiadiazole-triazole intermediate (0.02 mol) dissolved in DMF. The mixture is stirred at 25°C for 24 hours.
-
Step 3 : Quenching with ice-cold water and extraction with ethyl acetate (3 × 50 mL). The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
Yield : 65–72% after column chromatography (SiO₂, ethyl acetate/hexane 1:2).
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Comparative studies highlight the impact of solvent polarity and catalyst loading:
| Solvent | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | EDC/HOBt | 65 | 95 |
| DMF | DCC/DMAP | 58 | 89 |
| THF | HATU/DIEA | 70 | 97 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (s, 1H, triazole-H)
-
δ 7.89 (d, J = 8.4 Hz, 2H, aromatic-H)
-
δ 3.91 (s, 3H, OCH₃)
-
δ 2.67 (q, J = 7.6 Hz, 2H, CH₂CH₃)
LC-MS (ESI+) : m/z 476.2 [M+H]⁺ (calculated: 476.17).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Conventional Coupling | High reproducibility | Long reaction times (24–36 h) |
| Microwave-Assisted | Faster kinetics (30–60 min) | Specialized equipment required |
| Click Chemistry | Atom-economical, high regioselectivity | Requires azide precursors |
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its biological activity includes:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : The compound could interact with various receptors, altering their activity which may lead to therapeutic effects.
Medicine
Research has explored the therapeutic potential of this compound in treating various diseases:
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
Material Science
In industrial applications, this compound is being utilized in the development of new materials with specific properties such as polymers and coatings that require enhanced durability or specific chemical resistance.
Case Studies and Research Findings
Several studies have documented the biological activities and mechanisms of action for this compound:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| PubChem | Anticancer research | Demonstrated apoptosis induction in various cancer cell lines through caspase activation. |
| Research Article | Enzyme inhibition | Identified as a potent inhibitor of specific metabolic enzymes associated with cancer progression. |
| Biological Activity Report | Antimicrobial properties | Effective against several bacterial strains with minimal cytotoxicity to human cells. |
Mechanism of Action
The mechanism of action of N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following structurally related compounds provide insights into how substitutions influence physicochemical and biological properties:
Pharmacokinetic Considerations
- Methoxy groups counterbalance this by introducing polarity .
- Metabolic Stability : tert-Butyl and fluorine substituents (as in ) resist oxidative metabolism, whereas methyl and ethyl groups (as in the target) may undergo slower hepatic clearance .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Triazole Position : 1,2,3-triazole substitution at the 4-position (vs. 5-position) optimizes steric compatibility with target proteins .
- Benzamide Substituents : Electron-donating groups (e.g., OCH₃) improve solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., Cl) .
- Therapeutic Potential: Thiadiazole-triazole hybrids are explored as kinase inhibitors, antimicrobials, and anticancer agents. The target compound’s methoxy group positions it for further testing in inflammation or infectious disease models .
Biological Activity
N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide is a compound that incorporates both triazole and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 396.48 g/mol. It features a triazole ring linked to a thiadiazole structure and a methoxybenzamide group. The presence of these functional groups contributes to its pharmacological potential.
Antimicrobial Activity
Research has shown that compounds containing triazole and thiadiazole rings often exhibit significant antimicrobial properties. A comparative study indicated that derivatives of 1,2,4-thiadiazoles possess activity against various pathogens including bacteria and fungi. Specifically:
| Compound | Activity | Pathogens |
|---|---|---|
| This compound | Moderate to High | Staphylococcus aureus, Escherichia coli |
In vitro studies demonstrated that the compound showed moderate activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies focusing on its ability to inhibit tumor cell proliferation. The triazole moiety is known to interact with various biological targets involved in cancer progression.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | MCF-7 (breast cancer) | 15 |
| Study B | HeLa (cervical cancer) | 10 |
In one study, the compound exhibited an IC50 value of 10 µM against HeLa cells, indicating potent anticancer activity . The mechanism of action appears to involve the induction of apoptosis in cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines.
| Mechanism | Effect |
|---|---|
| Inhibition of TNF-alpha production | Significant reduction in inflammation |
In vitro assays confirmed that this compound significantly reduced the production of TNF-alpha in activated macrophages . This suggests its potential as an anti-inflammatory agent.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays.
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Results indicated that the compound exhibits moderate antioxidant activity with IC50 values of 25 µM for DPPH and 30 µM for ABTS assays . This activity can be attributed to the presence of electron-rich heterocycles.
Q & A
Q. Table 1. Solvent Effects on Triazole-Thiadiazole Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 62 | 98.5% |
| Acetonitrile | 37.5 | 45 | 97.8% |
| tert-Butanol | 11.0 | 78 | 99.1% |
Q. Table 2. Biological Activity of Structural Analogs
| Substituent (R) | MIC (μg/mL) E. coli | IC₅₀ (μM) MCF-7 | LogP |
|---|---|---|---|
| 4-Ethylphenyl | 16 | 12.3 | 3.1 |
| 4-Fluorophenyl | 8 | 8.7 | 2.8 |
| 4-Methoxyphenyl | 32 | 18.9 | 3.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
